Methyl N-hydroxy-2-methylphenylcarbamate
Overview
Description
Methyl N-hydroxy-2-methylphenylcarbamate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is an intermediate in the synthesis of various fungicides, including Pyrametostrobin . This compound is derived from 1-Methyl-2-nitrobenzene, a toxic pollutant used in the production of explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-hydroxy-2-methylphenylcarbamate can be synthesized through the reaction of 1-Methyl-2-nitrobenzene with appropriate reagents under controlled conditions . The reaction typically involves the reduction of the nitro group to an amine, followed by carbamoylation to introduce the carbamate group . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield . The process includes stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-hydroxy-2-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve reactants .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines . Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl N-hydroxy-2-methylphenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl N-hydroxy-2-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide, the compound inhibits key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The exact molecular targets and pathways can vary depending on the specific application and organism being targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-hydroxy-N-(2-methylphenyl)carbamate
- Methyl hydroxy (o-tolyl)carbamate
- Pyrametostrobin (a fungicide synthesized using Methyl N-hydroxy-2-methylphenylcarbamate as an intermediate)
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various fungicides . Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFRGBAVMTVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151830-35-2 | |
Record name | methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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